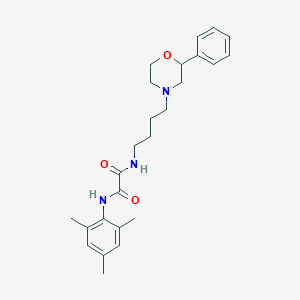

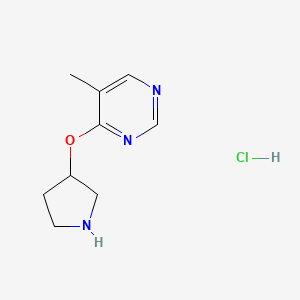

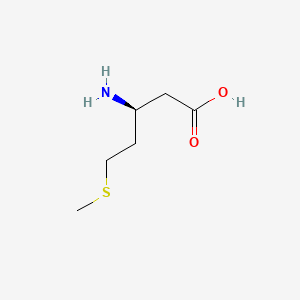

![molecular formula C8H9N3O3 B2430334 2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid CAS No. 2490403-72-8](/img/structure/B2430334.png)

2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like EN300-27144466, is of significant interest due to their central role in successful drugs. Notably, compounds with similar substructures have been pivotal in the development of medications such as Atorvastatin (a cholesterol-lowering drug) and Sunitinib (used for cancer treatment) . Researchers explore EN300-27144466’s pharmacological properties, bioavailability, and potential as a lead compound for novel drug candidates.

Antiviral Activity

EN300-27144466’s structural similarity to bioactive compounds makes it an intriguing candidate for antiviral research. Researchers investigate its inhibitory effects against specific viruses, potentially identifying new targets for drug development .

Antimalarial Agents

The 4-oxo derivatives of pyrrole-3-carboxylic acids, including EN300-27144466, have demonstrated antimalarial activity. Scientists explore their mechanisms of action and assess their potential as novel antimalarial agents .

HIV-1 Protease Inhibition

EN300-27144466’s pyrrolin-4-one scaffold aligns with compounds known for their HIV-1 protease inhibitory activity. Researchers study its binding affinity, selectivity, and potential as an anti-HIV agent .

Organic Synthesis and Cyclization Reactions

The cyclization of α-amino ynones and three-component reactions involving 2,3-diketo esters, amines, and ketones have shown significant scope in synthesizing pyrrolin-4-ones. EN300-27144466’s cyclization modes and preferred pathways under specific conditions are areas of active investigation .

Synthetic Methodology

EN300-27144466’s synthesis via a glycine-derived enamino amide highlights its high yield and operational simplicity. Researchers explore variations of this synthetic procedure and optimize its scalability .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to exhibit bioactive properties, suggesting potential interactions with biological targets .

Mode of Action

It’s worth noting that compounds with similar structures have been associated with various biological activities, such as antimalarial and hiv-1 protease inhibitory activities .

Pharmacokinetics

Pharmacokinetics typically involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body

Result of Action

Compounds with similar structures have been associated with various biological activities, suggesting potential molecular and cellular effects .

Propiedades

IUPAC Name |

2-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-11-3-4-5(10-11)2-6(8(13)14)9-7(4)12/h3,6H,2H2,1H3,(H,9,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCHZRUHNSRAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)CC(NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

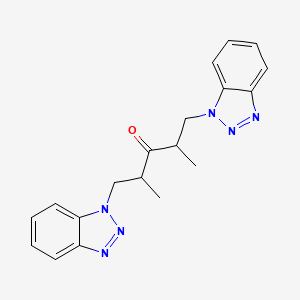

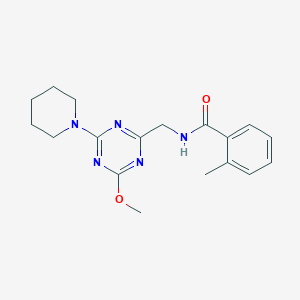

![1,3-Dimethyl-6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2430256.png)

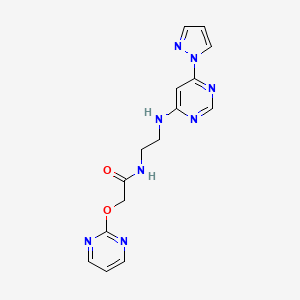

![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

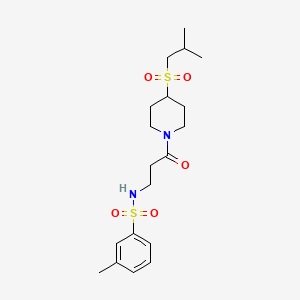

![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)

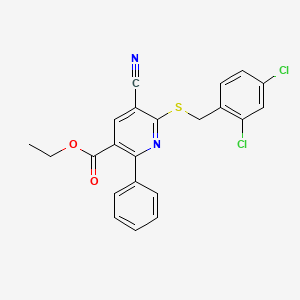

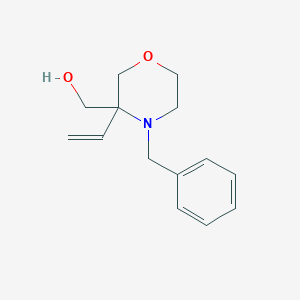

![Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2430263.png)

![4-(Tert-butyl)phenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl ether](/img/structure/B2430274.png)